molecular formula C12H21NO8 B1140225 Ethyl (R)-Nipecotate L-Tartrate CAS No. 167392-57-6

Ethyl (R)-Nipecotate L-Tartrate

Cat. No.: B1140225
CAS No.: 167392-57-6
M. Wt: 307.30 g/mol
InChI Key: HHPGQKZOPPDLNH-UHFFFAOYSA-N
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Description

Ethyl ®-Nipecotate L-Tartrate is a chiral compound that combines the properties of Ethyl ®-Nipecotate and L-Tartrate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-Nipecotate L-Tartrate typically involves the esterification of ®-Nipecotic acid with ethanol in the presence of a catalyst, followed by the reaction with L-Tartaric acid. The reaction conditions often include:

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Purification: The product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of Ethyl ®-Nipecotate L-Tartrate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-Nipecotate L-Tartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Ethyl ®-Nipecotate L-Tartrate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating neurotransmitter activity.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of chiral catalysts and ligands for asymmetric synthesis.

Mechanism of Action

The mechanism of action of Ethyl ®-Nipecotate L-Tartrate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl L-Tartrate: Used in the synthesis of biologically active compounds.

    Ethyl (S)-Nipecotate: The enantiomer of Ethyl ®-Nipecotate, with different chiral properties.

    Ethyl Tartrate: A simpler ester of tartaric acid, used in various chemical reactions.

Uniqueness

Ethyl ®-Nipecotate L-Tartrate is unique due to its combination of chiral centers from both Ethyl ®-Nipecotate and L-Tartrate. This dual chirality imparts specific stereochemical properties that can be advantageous in asymmetric synthesis and chiral recognition processes.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;ethyl piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPGQKZOPPDLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167392-57-6, 83602-38-4
Record name Ethyl (R)-Nipecotate L-Tartrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl (S)-Nipecotate D-Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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